molecular formula C12H10BrNO B2574363 [3-(5-Bromopyridin-3-yl)phenyl]methanol CAS No. 1171896-61-9

[3-(5-Bromopyridin-3-yl)phenyl]methanol

Cat. No.: B2574363
CAS No.: 1171896-61-9
M. Wt: 264.122
InChI Key: USQIWDREAPHQNK-UHFFFAOYSA-N
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Description

[3-(5-Bromopyridin-3-yl)phenyl]methanol is a brominated pyridine derivative with the molecular formula C₁₂H₁₀BrNO (exact molecular weight: 278.06 g/mol, inferred from structural analogs). The compound features a pyridine ring substituted with a bromine atom at the 5-position and a hydroxymethylphenyl group at the 3-position. Key identifiers include:

  • SMILES: BrC1=CN=CC(=C1)C2=CC(=CC=C2)CO (inferred from and substitution patterns).

Properties

IUPAC Name

[3-(5-bromopyridin-3-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQIWDREAPHQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171896-61-9
Record name [3-(5-bromopyridin-3-yl)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Bromopyridin-3-yl)phenyl]methanol typically involves the bromination of pyridine followed by a coupling reaction with a phenylmethanol derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry: [3-(5-Bromopyridin-3-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interaction between small molecules and biological targets.

Medicine: It is investigated for its role in modulating biological pathways and its potential as a drug candidate.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridine Alcohols

(5-Bromo-2-chloropyridin-3-yl)methanol
  • Molecular Formula: C₆H₅BrClNO
  • Molecular Weight : 222.47 g/mol
  • Key Differences : Incorporates both bromine and chlorine substituents on the pyridine ring, enhancing electrophilicity for cross-coupling reactions compared to the purely brominated analog. Classified as a skin/eye irritant (H315, H318) and hazardous due to acute toxicity (H302) .
(5-Bromopyridin-3-yl)methanol
  • Molecular Formula: C₆H₆BrNO
  • Molecular Weight : 188.02 g/mol
  • Key Differences : Lacks the phenyl group present in the target compound, reducing steric hindrance and altering solubility. Used as a building block in medicinal chemistry .

Alkyne-Functionalized Derivatives

3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol
  • Molecular Formula: C₈H₆BrNO
  • Molecular Weight : 210.04 g/mol
  • Key Differences: The propargyl alcohol group introduces alkyne reactivity, enabling click chemistry applications. However, the triple bond increases instability under acidic conditions compared to the phenylmethanol derivative .

Ketone Derivatives

(5-Bromopyridin-3-yl)(phenyl)methanone
  • Molecular Formula: C₁₂H₈BrNO
  • Molecular Weight : 276.10 g/mol
  • Key Differences : Replaces the hydroxymethyl group with a ketone, altering hydrogen-bonding capacity and solubility. The ketone moiety enhances electrophilicity for nucleophilic additions .

Piperidine-Containing Analogs

[1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl]methanol
  • Molecular Formula : C₁₃H₁₇BrN₂O
  • Molecular Weight : 307.19 g/mol
  • The basic nitrogen enhances solubility in acidic media .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Safety Profile
[3-(5-Bromopyridin-3-yl)phenyl]methanol C₁₂H₁₀BrNO 278.06 Bromopyridine, phenylmethanol Not explicitly reported; inferred irritant (analogs )
(5-Bromo-2-chloropyridin-3-yl)methanol C₆H₅BrClNO 222.47 Br, Cl on pyridine H302 (acute toxicity), H315/H318 (irritation)
(5-Bromopyridin-3-yl)methanol C₆H₆BrNO 188.02 Br on pyridine Intermediate for drug synthesis
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol C₈H₆BrNO 210.04 Propargyl alcohol High reactivity (alkyne)
(5-Bromopyridin-3-yl)(phenyl)methanone C₁₂H₈BrNO 276.10 Phenyl ketone Electrophilic ketone
[1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl]methanol C₁₃H₁₇BrN₂O 307.19 Piperidine, Br-pyridine Enhanced solubility (basic N)

Biological Activity

[3-(5-Bromopyridin-3-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and findings from various studies.

Structural Overview

The compound features a brominated pyridine moiety attached to a phenyl group via a methanol functional group. This structure is significant for its interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and protein interactions. The hydroxymethyl group enables hydrogen bonding with active sites, while the aromatic rings facilitate π-π interactions with aromatic residues in proteins.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound's effectiveness is quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 Value (µM)
MDA-MB-2319.0
HeLa0.075
A549 (lung cancer)0.069

The lower the IC50 value, the more potent the compound is against these cancer cell lines .

Case Studies

  • Antitumor Activity : In a study involving various pyridine derivatives, this compound was shown to significantly reduce cell viability in MDA-MB-231 cells compared to controls. The presence of hydroxymethyl groups was correlated with enhanced antiproliferative effects.
  • Enzyme Interaction Studies : As part of biochemical assays, this compound has been utilized to probe enzyme activities related to metabolic pathways in cancer cells. It was found to inhibit specific enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.

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